molecular formula C15H14N2O4S B3137920 2-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid CAS No. 444146-23-0

2-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid

Cat. No. B3137920
CAS RN: 444146-23-0
M. Wt: 318.3 g/mol
InChI Key: OPQDHGPIIGVNSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid (2-CMTB) is an organic compound with a unique structure and properties that make it a useful tool for scientific research. It is a member of the carbamate family of compounds, which are characterized by the presence of a carbamate group (a nitrogen atom covalently bonded to two oxygen atoms). 2-CMTB has been studied extensively in recent years due to its potential applications in the fields of medicinal chemistry and biochemistry.

Scientific Research Applications

Synthesis and Characterization

  • A study detailed the synthesis and characterization of carbamoyl glycose substituted acrylic acid and benzoic acid-RE coordination complexes. These complexes were synthesized with yields of 60% to 80% and had a stable nine coordination structure involving carboxylates and amide carbonyls of the ligands (Jiang Tao, 2012).

Environmental Applications

  • Carbamoyl benzoic acids have been used in wastewater treatment, specifically in coagulation-flocculation processes. They demonstrated potential in binding metallic ions like Pb2+, Cu2+, and Hg2+ under specific conditions, suggesting their effectiveness in heavy metal removal from wastewater (Martinez-Quiroz et al., 2017).

Biochemical Studies

  • Research on carbazole containing pyrazoline-benzothiazole derivatives, which include similar structural elements, showed potential as fluorescent chemosensors for the detection of metal ions like Cu2+, Fe3+, and Fe2+ (Asiri et al., 2019).
  • Another study focused on the unexpected formation of a carbamoyl-benzoic acid derivative in the synthesis of 2′,3′-diphenyl-3H-spiro[[2]benzofuran-1,4′-imidazole]-3,5′(3′H)-dione nucleus, highlighting the versatility and unpredictability of reactions involving these compounds (Rodríguez et al., 2022).

Future Directions

The future directions for research on this compound could involve elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, understanding its safety and hazards could be important for its potential applications .

properties

IUPAC Name

2-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-7-8(2)22-14(11(7)12(16)18)17-13(19)9-5-3-4-6-10(9)15(20)21/h3-6H,1-2H3,(H2,16,18)(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQDHGPIIGVNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid
Reactant of Route 3
2-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid
Reactant of Route 4
2-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid
Reactant of Route 5
2-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
2-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.